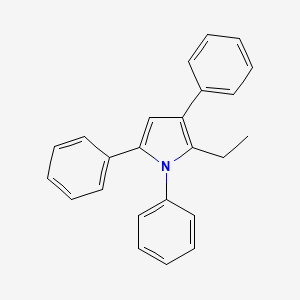
2-Ethyl-1,3,5-triphenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3,5-triphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
The synthesis of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and aniline under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .
化学反応の分析
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated pyrrole derivatives.
科学的研究の応用
2-Ethyl-1,3,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between pyrrole derivatives and biological macromolecules.
Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-1,3,5-triphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
2-Ethyl-1,3,5-triphenyl-1H-pyrrole can be compared to other pyrrole derivatives such as:
1H-Pyrrole, 2-ethyl-: This compound has a similar structure but lacks the phenyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This derivative has additional methyl groups, which can influence its steric and electronic properties.
2,3,5-Substituted 1H-pyrroles:
特性
CAS番号 |
91025-69-3 |
|---|---|
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC名 |
2-ethyl-1,3,5-triphenylpyrrole |
InChI |
InChI=1S/C24H21N/c1-2-23-22(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)25(23)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChIキー |
LVFPXQHUDKNKQF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


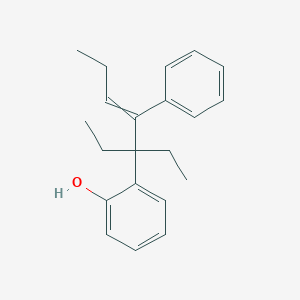
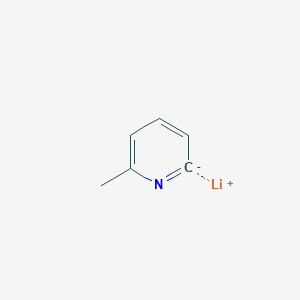
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

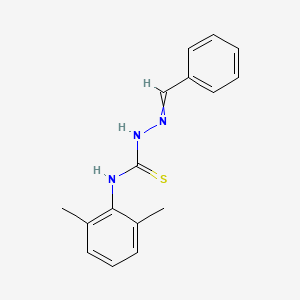

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
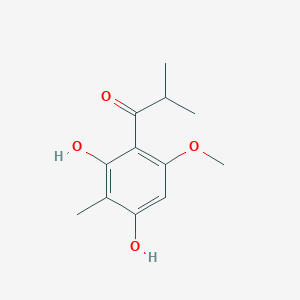
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
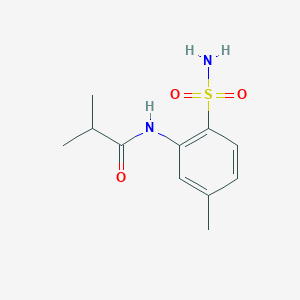
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
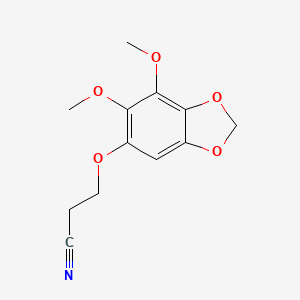
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

